molecular formula C20H22N4O2S B2431619 Benzo[d]thiazol-6-yl(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone CAS No. 2319635-12-4

Benzo[d]thiazol-6-yl(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone

Cat. No. B2431619
CAS RN: 2319635-12-4
M. Wt: 382.48
InChI Key: WWYNQKVSAYBBDY-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-6-yl(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone is a chemical compound. It’s part of the benzothiazole family, which has been studied for its anti-tubercular properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as this compound, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Scientific Research Applications

Antimicrobial and Antitubercular Applications

  • Antitubercular Chemotypes : Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new chemotypes with potential anti-mycobacterial properties. A series of compounds within this scaffold demonstrated significant anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain, with some showing low cytotoxicity, indicating a promising therapeutic index (Pancholia et al., 2016).

Drug Discovery and Molecular Design

  • Synthesis and Biological Activity : Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds have shown significant anti-inflammatory and analgesic activities. These findings highlight the versatility of thiazole derivatives in generating new chemical entities for potential therapeutic use (Abu‐Hashem et al., 2020).

  • Aldose Reductase Inhibitors : Methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates have been synthesized and evaluated as potent and selective aldose reductase inhibitors, offering potential as novel drugs for the treatment of diabetic complications. This research highlights the therapeutic potential of thiazolidinone derivatives in addressing key pathogenic processes in diabetes (Ali et al., 2012).

Future Directions

Benzothiazole derivatives, including this compound, could be further explored for their anti-tubercular properties. More research is needed to fully understand their potential and optimize their synthesis .

properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-13-14(2)21-11-22-19(13)26-10-15-5-7-24(8-6-15)20(25)16-3-4-17-18(9-16)27-12-23-17/h3-4,9,11-12,15H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYNQKVSAYBBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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